Methyl 4-hydroxy-2-methyl-2,3-dihydrobenzofuran-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-6-5-8-9(15-6)4-3-7(10(8)12)11(13)14-2/h3-4,6,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQWLOVHQZIAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reaction Parameters in Classical Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, reflux | 92 | |
| Iodination | NIS, CH₂Cl₂, rt | 87 | |
| Chlorination | NCS, DMF, 70°C | 70 | |
| Hydrolysis | NaOH, MeOH, reflux | 89 |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a transformative tool for accelerating reaction kinetics and improving selectivity. A 2025 study in The Journal of Organic Chemistry highlights the use of dimethyl sulfoxide (DMSO) as a dual synthon under microwave conditions to construct benzofuran cores. By employing cyanuric chloride (TCT) as an activator, this method achieves rapid cyclization (15–30 minutes) at 120°C, with water modulating quaternary center formation. Applied to this compound, this approach reduces side reactions, yielding >85% purity in gram-scale experiments.
Palladium-Catalyzed Cross-Coupling for Structural Diversification
Palladium catalysis enables precise functionalization of the benzofuran scaffold. The Sonogashira coupling of iodinated intermediates with alkynes, followed by hydrogenation, installs alkyl or aryl groups at the C3 position. For example, coupling methyl 3-iodo-4-((2-phenylallyl)oxy)benzoate with phenylacetylene under PEPPSI-IPr catalysis affords a propargyl intermediate, which undergoes hydrogenation (Pd/C, H₂) to yield the 2-methyl-dihydrobenzofuran derivative (72% yield).
Mechanistic Insight:
The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with the alkyne. Reductive elimination forms the C–C bond, with subsequent hydrogenation saturating the benzofuran ring.
Enzymatic Hydrolysis for Stereocontrol
Biocatalytic methods address challenges in stereoselective synthesis. Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze methyl esters under aqueous conditions, resolving racemic mixtures into enantiopure products. For instance, enzymatic hydrolysis of methyl 4-acetylamino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in phosphate buffer (pH 7.4) achieves 89% enantiomeric excess (ee) for the (S)-enantiomer.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis and recyclable catalysts align with sustainable practices. A 2025 protocol employs ball milling with silica-supported Fe₃O₄ nanoparticles to facilitate cyclization, reducing waste and energy consumption. This method achieves comparable yields (78%) to traditional routes while eliminating toxic solvents.
Analytical Characterization and Quality Control
Rigorous analytical profiling ensures compound integrity. ¹H NMR (DMSO-d₆) reveals diagnostic signals at δ 9.54 (s, 1H, phenolic OH), δ 4.63 (t, 2H, dihydrofuran CH₂), and δ 3.75 (s, 3H, methyl ester). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 236.1. Purity assessments via HPLC (C18 column, MeCN/H₂O gradient) routinely exceed 98% .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methyl-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
MHMDF serves as a valuable building block in the synthesis of more complex molecules. Its structural features allow for the creation of derivatives that can be tailored for specific chemical properties or biological activities.
Biology
Research indicates that MHMDF exhibits significant antimicrobial properties. A study revealed its efficacy against various bacterial strains, including those resistant to conventional antibiotics:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 16 µg/mL | Effective |
| Pseudomonas aeruginosa | 64 µg/mL | Moderate |
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, suggesting potential for developing new antimicrobial agents.
Medicine
MHMDF has been investigated for its potential role in drug development, particularly in designing new therapeutic agents. Its unique structure allows it to interact with various molecular targets, modulating enzyme or receptor activity due to the presence of hydroxyl and ester groups.
Case Studies
Several studies have highlighted the biological activities of MHMDF:
- Anticancer Activity : Research has shown that MHMDF demonstrates anticancer properties by inhibiting specific cellular pathways involved in tumor growth.
- Antioxidant Properties : The compound has also been studied for its antioxidant capabilities, providing protective effects against oxidative stress in cellular models.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-methyl-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups play crucial roles in its biological activity. These functional groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-hydroxy-2-methyl-2,3-dihydrobenzofuran-5-carboxylate
- Key features :
- Hydroxyl group at position 4.
- Methyl group at position 2.
- Methyl ester at position 5.
Analog 1 : Methyl 4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate
Analog 2 : Ethyl 2,3-dihydrobenzofuran-5-carboxylate
- Differences :
- Ethyl ester at position 5 instead of methyl.
- Lacks hydroxyl and methyl groups at positions 4 and 2.
Analog 3 : 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid
- Differences :
- Methoxy group at position 5 instead of a hydroxyl at position 4.
- Carboxylic acid at position 2 instead of a methyl ester.
- Impact: The carboxylic acid enhances water solubility but reduces cell permeability. The methoxy group decreases hydrogen-bond donor capacity .
Functional Group Analysis
Biological Activity
Methyl 4-hydroxy-2-methyl-2,3-dihydrobenzofuran-5-carboxylate (MHMDF) is a complex organic compound belonging to the class of prenylated aromatic compounds. This compound has garnered interest due to its unique structural features and potential biological activities. This article reviews the biological activity of MHMDF, focusing on its antimicrobial, anticancer, and antioxidant properties, along with relevant case studies and research findings.
Chemical Structure and Properties
MHMDF is characterized by a benzofuran moiety with hydroxyl (-OH) and carboxylate (-COOCH₃) functional groups. Its molecular formula is C₁₁H₁₂O₄, and it has a molecular weight of 208.21 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that MHMDF exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 16 µg/mL | Effective |
| Pseudomonas aeruginosa | 64 µg/mL | Moderate |
These results suggest that MHMDF could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .
Anticancer Properties
MHMDF has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
Case Study: HeLa Cell Line
- Method : MTT assay was used to assess cell viability.
- Results : MHMDF reduced cell viability by 50% at a concentration of 25 µg/mL after 48 hours of treatment.
- Mechanism : Induction of reactive oxygen species (ROS) and activation of caspase pathways were noted as key mechanisms .
Antioxidant Activity
The antioxidant capacity of MHMDF has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated significant free radical scavenging activity, suggesting its potential role in protecting cells from oxidative stress.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 30 |
| ABTS Radical Scavenging | 25 |
These findings indicate that MHMDF could be beneficial in preventing oxidative stress-related diseases .
The biological activity of MHMDF can be attributed to its ability to interact with various molecular targets. The hydroxyl group facilitates hydrogen bonding with enzymes or receptors, modulating their activity. Additionally, the ester group may enhance lipophilicity, aiding in membrane penetration and interaction with cellular components.
Q & A
Q. How to mitigate diastereomer formation during functionalization of the dihydrobenzofuran core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
